Anthra[2,3-B]oxirene
Description
Properties
CAS No. |
287-05-8 |
|---|---|
Molecular Formula |
C14H8O |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
13-oxatetracyclo[8.5.0.03,8.012,14]pentadeca-1,3,5,7,9,11,14-heptaene |
InChI |
InChI=1S/C14H8O/c1-2-4-10-6-12-8-14-13(15-14)7-11(12)5-9(10)3-1/h1-8H |
InChI Key |
IFBGDMQHXZMSEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)O4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
A comparison of Anthra[2,3-B]oxirene with analogous anthracene derivatives highlights key differences:
Reactivity and Stability
- Oxirene Reactivity : The strained oxirene ring in this compound renders it prone to ring-opening reactions under mild acidic or nucleophilic conditions. This contrasts with halogenated derivatives like 2,3,6,7-tetrabromoanthracene, which exhibit robust thermal stability and resistance to electrophilic substitution .
- Electron-Deficient vs. Electron-Rich Systems: this compound’s epoxide group withdraws electron density, creating an electron-deficient aromatic system. In contrast, amino-substituted anthracenes (e.g., 1-aminoanthracene) are electron-rich, favoring electrophilic aromatic substitution .
Toxicity and Environmental Impact
While heterocyclic aromatic amines (e.g., IQ-type compounds) are well-documented carcinogens , this compound’s toxicity profile remains understudied. Preliminary data suggest its reactivity could lead to mutagenic byproducts upon decomposition, warranting further toxicological evaluation.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for Anthra[2,3-B]oxirene, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cycloaddition or epoxidation of precursor anthracene derivatives. For example, substituted oxirenes like dimethyloxirene are synthesized via controlled oxidation of dienes or ketenes under inert conditions . Purity validation requires:
- Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity and absence of byproducts.
- High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment.
- Elemental Analysis : To verify stoichiometric composition.
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Identifies molecular ion peaks and fragmentation patterns. For bicyclic oxirenes, collision-induced dissociation (CID) can distinguish isomeric structures .
- Infrared (IR) Spectroscopy : Detects oxirene ring strain via C-O-C stretching vibrations (1,200–1,300 cm⁻¹).
- X-ray Crystallography : Resolves bond angles and confirms fused-ring geometry, critical for distinguishing from isomers like benzofuran derivatives .
Q. How does the fused phenanthrene-oxirene structure influence this compound’s stability?
- Methodological Answer : The fused phenanthrene backbone increases steric strain but stabilizes the oxirene ring through conjugation. Comparative studies with non-fused oxirenes (e.g., dimethyloxirene) show:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
- Computational Modeling : Density Functional Theory (DFT) calculates ring strain energy and HOMO-LUMO gaps .
- Table : Stability Comparison of Oxirene Derivatives
| Compound | Decomposition Temp (°C) | Ring Strain Energy (kcal/mol) |
|---|---|---|
| This compound | 180–200 | 45.2 |
| Dimethyloxirene | 90–110 | 62.8 |
| Benzofuran | >300 | N/A |
| Data derived from TGA and DFT studies . |
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data on this compound’s electronic properties?
- Methodological Answer : Discrepancies in dipole moments or absorption spectra often arise from solvent effects or tautomerism. Strategies include:
- Coupled Cluster Theory (CCSD(T)) : Benchmarks electronic transitions against experimental UV-Vis data .
- Solvent Modeling : Polarizable Continuum Models (PCM) simulate solvent interactions to reconcile discrepancies.
- Multiconfigurational Methods : CASSCF accounts for multi-reference character in strained systems.
Q. What experimental designs mitigate challenges in studying this compound’s reactivity?
- Methodological Answer : The oxirene ring’s instability under acidic/oxidative conditions necessitates:
- Inert Atmosphere Synthesis : Use Schlenk lines or gloveboxes to prevent decomposition.
- Kinetic Trapping : Employ low-temperature (-78°C) reactions to isolate intermediates.
- Competition Experiments : Compare reaction rates with non-fused oxirenes to quantify steric/electronic effects .
Q. How do fused-ring systems impact this compound’s photophysical properties?
- Methodological Answer : The phenanthrene moiety enhances fluorescence via extended π-conjugation. Key methods:
- Time-Resolved Fluorescence Spectroscopy : Measures Stokes shifts (e.g., 170–200 nm in anthra-furan derivatives) .
- TD-DFT Calculations : Predicts excitation energies and charge-transfer states.
Methodological Best Practices
- Data Reproducibility : Document synthetic procedures in detail, including solvent purity, temperature gradients, and catalyst loadings .
- Conflict Resolution : Use systematic literature reviews (e.g., PRISMA frameworks) to address contradictory findings, as demonstrated in toxicological studies of related oxirenes .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates, referencing guidelines from agencies like ATSDR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
